exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine
Description
exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic tertiary amine featuring a 3-azabicyclo[3.1.0]hexane scaffold with dimethylamino substituents at the 6-position in the exo configuration. Its molecular formula is C₇H₁₄N₂, and it is commonly used as a dihydrochloride salt (C₇H₁₆Cl₂N₂; CAS: 1622351-34-1 or 1909337-55-8) for enhanced stability . The compound’s rigid bicyclic structure makes it valuable in medicinal chemistry, particularly as a conformational mimic of piperidine derivatives in drug design .
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-8-4-6(5)7/h5-8H,3-4H2,1-2H3/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQACUULHAUXBI-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1[C@H]2[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For instance, in antiviral applications, it inhibits the activity of viral proteases, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 3-azabicyclo[3.1.0]hexane core is versatile, with modifications at the 3-, 6-, and bridgehead positions leading to diverse pharmacological profiles. Key analogues include:
Key Observations :
- Stereochemistry : The exo configuration in the target compound contrasts with endo variants (e.g., Trovafloxacin intermediates), which show distinct biological activities .
- Methyl vs. Phenyl Groups : Methyl substituents (e.g., 6,6-dimethyl) increase ring rigidity, while phenyl groups (e.g., compound 87 ) enable π-π interactions in target binding.
Yield Comparison :
Physicochemical Properties
Biological Activity
exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic amine, is gaining attention in pharmaceutical research due to its diverse biological activities and applications as a synthetic intermediate. This compound has been utilized in the synthesis of antiviral drugs and has shown potential in enzyme studies and receptor binding assays.
Chemical Structure and Properties
The unique bicyclic structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. Its molecular formula is CHN, with a CAS number of 1622351-34-1.
The mechanism of action involves the compound's ability to fit into enzyme active sites or receptor binding pockets, modulating their activity. Specifically, it has been noted for its role in inhibiting viral proteases, which are crucial for the replication of viruses such as hepatitis C and SARS-CoV-2 (the virus responsible for COVID-19) .
Antiviral Activity
This compound serves as an important intermediate in the synthesis of antiviral medications such as boceprevir and PF-07321332, both of which target viral proteases . The compound's structural properties facilitate its function as a potent inhibitor, thereby preventing viral replication.
Enzyme Mechanisms
Research indicates that this compound is used extensively in studying enzyme mechanisms. It acts as a ligand in receptor binding studies, providing insights into enzyme-substrate interactions and the design of enzyme inhibitors .
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against hepatitis C virus (HCV) protease, with IC values indicating effective inhibition at low concentrations .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives showed selective toxicity against squamous carcinoma cells (A431), with IC values ranging from 20 to 49 µg/mL, indicating promising selectivity over normal fibroblast cells (3T3 cell line) .
Table: Biological Activity Summary
| Activity | Target | IC Values | Comments |
|---|---|---|---|
| Antiviral | HCV Protease | Low µg/mL range | Effective inhibitor preventing viral replication |
| Cytotoxicity | A431 (squamous carcinoma) | 20–49 µg/mL | Selective toxicity compared to normal cells |
| Enzyme Mechanism Study | Various enzymes | N/A | Used as a ligand for receptor binding studies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine?
- Methodology :
- N-Alkylation : Reacting 3-azabicyclo[3.1.0]hexan-6-amine precursors with methyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. For example, Pd/C-catalyzed hydrogenation of dibenzyl-protected intermediates (e.g., exo-6-(N,N-dibenzylamino)-3-phenyl derivatives) followed by dimethylation yields the target compound .
- Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by selective deprotection (e.g., catalytic hydrogenation for benzyl groups) .
- Cyclopropanation : Copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under aerobic conditions, leveraging orthogonal reactivity pathways .
Q. How can the exo stereochemistry of the compound be confirmed experimentally?
- Methodology :
- Spectral Analysis : Use and NMR to identify coupling patterns and chemical shifts. For instance, the exo-configuration shows distinct NOE correlations between bridgehead protons and substituents .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. A monoclinic space group (e.g., C2/c) with fused cis-ring conformations is characteristic of bicyclic systems like 3-azabicyclo[3.1.0]hexanes .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to validate enantiopurity in asymmetric syntheses .
Q. What purification techniques are effective for isolating exo-N,N-Dimethyl derivatives?
- Methodology :
- Crystallization : Use pentane/ether mixtures to crystallize intermediates, achieving >90% purity (e.g., melting point analysis at 79°C for exo-6-(N,N-dibenzylamino) derivatives) .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts, particularly for Boc-protected intermediates .
Advanced Research Questions
Q. How can researchers address low yields in catalytic hydrogenation steps during synthesis?
- Methodology :
- Catalyst Optimization : Use Pd/C (10% loading) under H₂ atmosphere at 20°C to minimize over-reduction. Lower catalyst loading or alternative catalysts (e.g., PtO₂) may reduce side reactions .
- Impurity Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., dehalogenation byproducts from polychlorinated precursors) .
- Solvent Effects : Switch from methanol to DME or THF to enhance solubility of hydrophobic intermediates .
Q. What strategies resolve contradictions in reported biological activity data for 3-azabicyclo[3.1.0]hexane derivatives?
- Methodology :
- SAR Studies : Systematically vary substituents (e.g., alkoxyalkyl groups at C6) to correlate structure with triple reuptake inhibition (SERT, NET, DAT). For example, bulkier groups enhance DAT selectivity .
- Metabolic Profiling : Use microdialysis in rat models to assess brain penetration (B/B ratio >4) and oral bioavailability (>30%), distinguishing in vitro potency from in vivo efficacy .
- Receptor Binding Assays : Compare IC₅₀ values across isoforms (e.g., 5-HT₃ vs. NMDA receptors) to identify off-target effects .
Q. How can enantioselective synthesis of the bicyclic core be optimized?
- Methodology :
- Chiral Ligands : Employ diazaphospholane ligands with Pd(0) catalysis for cyclopropane C-H functionalization, achieving >95% ee in trifluoroacetimidoyl chloride reactions .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively, retaining the desired enantiomer .
Q. What are the decomposition pathways of exo-N,N-Dimethyl derivatives under acidic conditions?
- Methodology :
- Deamination Studies : Treat with nitrous acid or nitrosoamides to generate diazonium intermediates. Neutral conditions favor bicyclo[3.1.0]hex-exo-6-yl products (30–40%), while acidic conditions promote cyclohexenyl cations via 1,3-hydride shifts .
- Trapping Experiments : Use nucleophiles (e.g., water, amines) to intercept carbocation intermediates and quantify product ratios via GC-MS .
Q. How do substituents at the C3 position influence the compound’s pharmacological profile?
- Methodology :
- Electron-Withdrawing Groups : Introduce chloropyridinyl residues via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/NaOtBu) to enhance ligand-receptor binding affinity, as seen in Gyrase inhibitors .
- Steric Effects : Compare tert-butyldimethylsilyl (TBS)-protected vs. free hydroxymethyl derivatives to assess steric hindrance on brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
